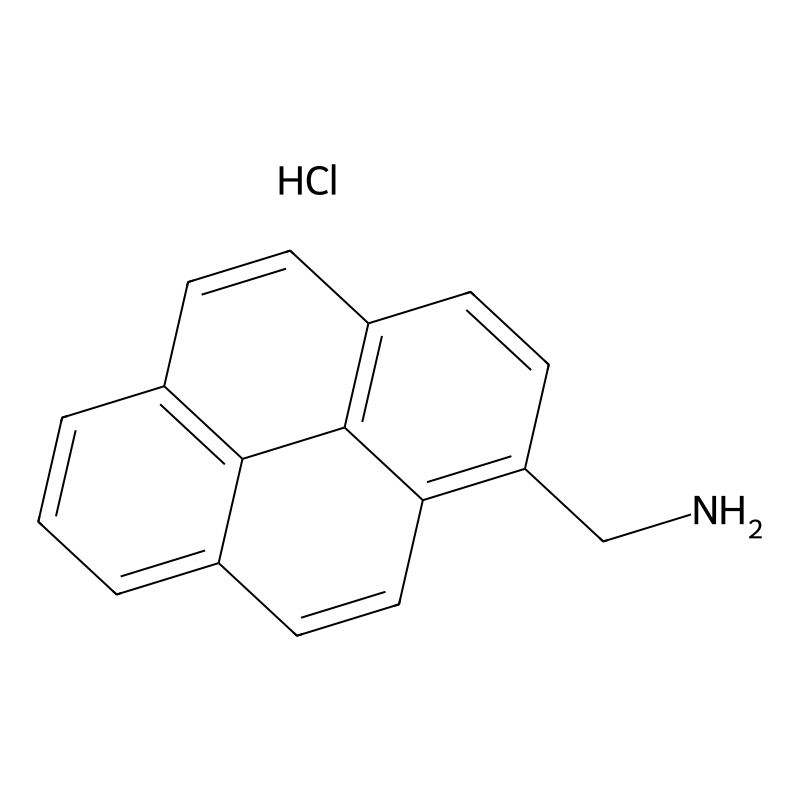

1-Pyrenemethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Functionalization of Single-Walled Carbon Nanotubes (SWNTs): 1-PyNH2•HCl can be used for the non-covalent functionalization of SWNTs. The positively charged amine group (due to the hydrochloride salt) interacts strongly with the negatively charged phosphate backbone of DNA, enabling the attachment of SWNTs to DNA molecules for applications in gene delivery or biosensing [1].

Source

- Drug Delivery Systems: The combination of the pyrene group and the amine group in 1-PyNH2•HCl makes it useful in designing pH-sensitive drug carriers. For instance, pyrenyl hyaluronan (Py-HA) can be synthesized using 1-PyNH2•HCl. Py-HA is a pyrene-based polymer that exhibits pH-dependent behavior, potentially allowing for the controlled release of drugs in response to changes in acidity [2].

Source

Ligand Synthesis

Another area of scientific research application for 1-PyNH2•HCl involves the synthesis of Schiff base ligands. Schiff bases are a class of organic compounds with a carbon-nitrogen double bond (C=N) and are known for their ability to bind to metal ions. 1-PyNH2•HCl can be used as a starting material for the synthesis of complex Schiff base ligands containing the pyrene moiety, which can be employed in various areas of catalysis or coordination chemistry [1].

Source

1-Pyrenemethylamine hydrochloride is a synthetic compound characterized by the presence of a pyrene group, a polycyclic aromatic hydrocarbon, linked to a methylamine moiety through a methylene bridge. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments due to the presence of the positively charged ammonium ion. Its chemical formula is C17H14ClN, and it is often utilized in biochemical applications due to its unique structural properties that allow for interactions with various biomolecules .

1-PMH's mechanism of action relies on its ability to form covalent bonds with carbonyl groups in biomolecules. This labeling process doesn't significantly alter the biomolecule's structure or function, allowing researchers to study them in their native state []. The pyrene group then emits fluorescence upon excitation with light, enabling the detection and quantification of the labeled biomolecule.

The biological activity of 1-pyrenemethylamine hydrochloride primarily stems from its fluorescence properties. It acts as a fluorescent probe, enabling researchers to label and visualize biomolecules in biological systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biochemical assays. Additionally, it exhibits potential cytotoxic effects upon prolonged exposure, necessitating careful handling .

The synthesis of 1-pyrenemethylamine hydrochloride can be achieved through several methods:

- Nucleophilic Aromatic Substitution: This method involves the reaction of pyrene derivatives with methylamine in an appropriate solvent under controlled conditions.

- Extraction from Aqueous Solutions: The compound can be isolated by dissolving it in basic water followed by extraction with diethyl ether to obtain the free base form, which can then be converted to the hydrochloride salt .

- Reflux Reactions: In some synthetic routes, refluxing pyrene derivatives with thionyl chloride in benzene facilitates the formation of the desired product .

1-Pyrenemethylamine hydrochloride finds applications across various fields:

- Fluorescent Probes: Used extensively in biochemistry for labeling biomolecules due to its inherent fluorescence.

- Schiff Base Ligands: Acts as a precursor for synthesizing complex ligands used in catalysis and coordination chemistry.

- Nanotechnology: Employed in functionalizing carbon nanotubes and other nanomaterials due to its ability to interact with negatively charged surfaces like DNA.

Studies on the interactions of 1-pyrenemethylamine hydrochloride reveal its capacity to form non-covalent interactions with single-walled carbon nanotubes and other nanostructures. This property is particularly useful in enhancing the stability and functionality of nanomaterials in biological applications. Furthermore, its ability to covalently bond with biomolecules allows for detailed studies on protein dynamics and interactions using fluorescence spectroscopy .

Several compounds share structural or functional similarities with 1-pyrenemethylamine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminopyrene | Contains an amino group on pyrene | Primarily used as a fluorescent dye |

| Pyrene-1-carboxaldehyde | Aldehyde functional group on pyrene | Useful for Schiff base formation |

| 1-Pyrenecarboxylic acid | Carboxylic acid group on pyrene | Stronger interaction with metal ions |

| N-(Pyren-1-yl)acetamide | Acetamide derivative of pyrene | Enhanced solubility and biological activity |

The unique aspect of 1-pyrenemethylamine hydrochloride lies in its combination of hydrophobic and hydrophilic properties, allowing it to function effectively as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments .

Excitation and Emission Spectra

1-Pyrenemethylamine hydrochloride exhibits characteristic pyrene-based fluorescence properties with distinctive excitation and emission spectral features. The compound shows optimal excitation in the range of 340-345 nanometers [1] [2] [3] [4], which corresponds to the typical absorption characteristics of the pyrene chromophore. This excitation wavelength range is consistently reported across multiple studies involving pyrene-based fluorescent probes and represents the primary π→π* electronic transition of the pyrene ring system.

The emission spectrum of 1-pyrenemethylamine hydrochloride displays the characteristic dual emission behavior typical of pyrene derivatives. The monomeric emission occurs in the range of 370-430 nanometers, featuring well-defined vibronic structure with peaks at approximately 375, 385, 395, and 410 nanometers [1] [2]. These structured peaks correspond to the five major vibronic bands (Bands I-V) that are characteristic of pyrene monomer fluorescence. The peak at 375 nanometers represents the first vibronic band with 0-0 transition, while the peak at 385 nanometers corresponds to the third vibronic band with 0-2 transition [1].

In addition to the monomeric emission, 1-pyrenemethylamine hydrochloride exhibits excimer emission as a broad, structureless band centered around 460-480 nanometers [1] [2] [4]. This excimer formation occurs when two pyrene units are in spatial proximity (approximately 10 Å) and represents the emission from an excited state dimer. The relative intensity of excimer versus monomer emission depends significantly on concentration, solvent conditions, and molecular environment.

Quantum Yield Analysis

While specific quantum yield measurements for pure 1-pyrenemethylamine hydrochloride are not extensively documented in the literature, studies involving pyrene-modified systems provide relevant insights. One study reported a quantum yield increase of approximately 2.5-fold upon complexation with specific guest molecules [4], indicating the potential for significant quantum yield enhancement under appropriate conditions.

The quantum yield of 1-pyrenemethylamine hydrochloride is expected to be influenced by several factors including solvent polarity, pH, and molecular aggregation state. In hydrophobic environments, higher quantum yields are generally observed due to reduced non-radiative decay pathways, while polar environments tend to decrease the quantum yield through enhanced vibrational relaxation processes.

Fluorescence Lifetimes

The fluorescence lifetime characteristics of 1-pyrenemethylamine hydrochloride reflect the complex photophysical behavior typical of pyrene derivatives. Studies involving pyrene-functionalized systems report monomer lifetimes of approximately 20 nanoseconds for the free ligand component [2], while excimer lifetimes are considerably longer at approximately 30 nanoseconds [2]. These values are consistent with the general range of 50-90 nanoseconds reported for pyrene derivatives [1].

The extended fluorescence lifetime of pyrene-based compounds is particularly advantageous for time-resolved fluorescence studies and provides sufficient time for excimer formation through diffusional encounters. The long lifetime also enables the observation of dynamic processes that occur on the nanosecond timescale, making 1-pyrenemethylamine hydrochloride valuable for studying molecular dynamics and intermolecular interactions.

Excimer Formation Mechanisms

Excimer formation in 1-pyrenemethylamine hydrochloride follows both static and dynamic pathways [5]. The static route involves pre-associated pyrene units in the ground state that directly form excimers upon excitation. The dynamic route involves diffusional encounters between an excited pyrene monomer and a ground-state pyrene during the excited state lifetime.

The threshold concentration for excimer formation in free pyrene chromophores is reported to be greater than 10⁻⁴ M [2]. However, in the case of 1-pyrenemethylamine hydrochloride, excimer formation can occur at lower concentrations due to the potential for intramolecular interactions or enhanced local concentrations in specific microenvironments.

The distance requirement for excimer formation is approximately 10 Å between pyrene units [1], and the efficiency depends on proper stacking configuration and favorable orbital overlap. The formation mechanism is sensitive to environmental factors including temperature, viscosity, and solvent properties, with decreased excimer formation observed at higher temperatures and increased viscosity [1].

pH-Dependent Photophysical Behaviors

1-Pyrenemethylamine hydrochloride exhibits pronounced pH-dependent fluorescence behavior due to the presence of the amine functionality. The compound demonstrates an "off-on-off" fluorescence pattern across the pH range [5]. At acidic pH values (pH < 3), the fluorescence is quenched due to protonation of the pyridine unit when present in molecular frameworks. In the intermediate pH range (pH 3-6), enhanced fluorescence is observed as the amine groups are protonated, preventing photoinduced electron transfer (PET) quenching. At basic pH values (pH > 6), fluorescence quenching occurs again due to PET from the deprotonated amine groups to the excited pyrene chromophore.

This pH-dependent behavior is attributed to the electron transfer properties of the amine functional group. In the protonated state, electron transfer is thermodynamically unfavorable, resulting in enhanced fluorescence emission. Upon deprotonation at higher pH values, the amine becomes an efficient electron donor, leading to fluorescence quenching through PET mechanisms [5].

The excimer emission shows even greater pH sensitivity than monomer emission, with a sharp decrease in excimer fluorescence intensity starting at pH approximately 4, while monomer emission decrease begins around pH 6 [5]. This differential pH sensitivity provides opportunities for ratiometric pH sensing applications.

Solvent Effects on Fluorescence Properties

Solvent environment significantly impacts the fluorescence properties of 1-pyrenemethylamine hydrochloride. In aqueous solutions, strong excimer formation is observed due to hydrophobic aggregation of the pyrene chromophores [6]. The hydrophobic nature of pyrene drives intermolecular associations, leading to prominent excimer emission bands.

The addition of organic co-solvents such as dimethyl sulfoxide (DMSO) to aqueous solutions progressively reduces excimer formation. Studies show that increasing DMSO content leads to decreased excimer-to-monomer intensity ratios as the pyrene residues become more solvophilic and less prone to aggregation [6]. This solvent effect provides a means to control the excimer formation and tune the fluorescence properties.

In purely organic solvents, 1-pyrenemethylamine hydrochloride predominantly exhibits monomer emission with reduced excimer formation due to better solvation of the pyrene chromophore. The vibronic structure of the monomer emission is typically better resolved in organic solvents, particularly in non-polar environments where the electronic transitions are less perturbed by solvent interactions.

Solvent viscosity also plays a crucial role in determining fluorescence characteristics. Increased viscosity, achieved through the addition of glycerol, leads to reduced excimer formation due to decreased molecular mobility and reduced probability of diffusional encounters between pyrene units [1]. This viscosity dependence demonstrates the dynamic nature of excimer formation in 1-pyrenemethylamine hydrochloride.

Quenching Phenomena and Mechanisms

1-Pyrenemethylamine hydrochloride is susceptible to various fluorescence quenching mechanisms. Photoinduced electron transfer (PET) represents the primary quenching pathway, particularly at elevated pH values where the amine group is deprotonated [5]. The deprotonated amine acts as an electron donor to the excited pyrene chromophore, resulting in efficient fluorescence quenching.

Dynamic quenching occurs through diffusion-controlled encounters with various quenching agents, with rate constants typically in the range of 10⁸-10⁹ M⁻¹s⁻¹. This type of quenching follows the Stern-Volmer relationship and is characterized by concentration-dependent quenching efficiency.

Static quenching involves the formation of ground-state complexes between 1-pyrenemethylamine hydrochloride and quenching agents. The efficiency of static quenching depends on the binding affinity and the electronic properties of the complex formed. Metal ions can serve as effective quenchers through both dynamic and static mechanisms, with transition metals showing particularly high quenching efficiency due to heavy atom effects and potential coordination interactions.

Temperature-dependent quenching studies reveal the relative contributions of dynamic and static processes. Dynamic quenching typically shows positive temperature dependence due to increased diffusion rates, while static quenching may show negative temperature dependence due to reduced complex stability at elevated temperatures.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant